REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:13][N:12]=[C:11]([NH:14][C:15](=[O:21])[CH2:16][CH2:17][CH2:18][CH2:19]Br)[CH:10]=2)=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[C:30]([N:33]1[CH2:39][CH2:38][CH2:37][NH:36][CH2:35][CH2:34]1)(=[O:32])[CH3:31].IC1C=CNN=1>CC(C)=O>[C:30]([N:33]1[CH2:39][CH2:38][CH2:37][N:36]([CH2:19][CH2:18][CH2:17][CH2:16][C:15]([NH:14][C:11]2[CH:10]=[C:9]([C:6]3[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=3)[NH:13][N:12]=2)=[O:21])[CH2:35][CH2:34]1)(=[O:32])[CH3:31] |f:1.2.3,4.5|
|
Name
|
5-bromo-pentanoic acid [5-(4-methoxy-phenyl)-1H-pyrazol-3-yl]amide
|
Quantity
|
0.15 kg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=CC(=NN1)NC(CCCCBr)=O
|
Name
|
|
Quantity
|
0.059 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.071 kg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.057 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCNCCC1
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=NNC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred (235 rpm) at 25-30° C. for a minimum of 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added (at 20° C.)
|
Type
|
CUSTOM
|
Details
|
to form a white mixture
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature in the range of 25-30° C
|
Type
|
WASH
|
Details
|
The addition funnel was rinsed with 0.05 L acetone
|
Type
|
STIRRING
|
Details
|
The mixture was stirred (235 rpm) in the range of 25-30° C. for a minimum of 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
forming a white/yellow mixture
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1CCN(CCC1)CCCCC(=O)NC1=NNC(=C1)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |